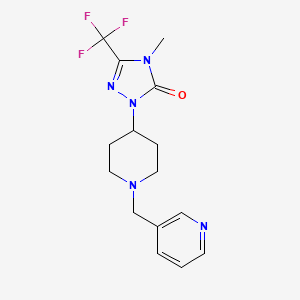![molecular formula C15H17N3O3S B2728017 6-(2-hydroxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940250-91-9](/img/structure/B2728017.png)
6-(2-hydroxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Hydroxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is an organic compound known for its unique structure and potential applications in medicinal chemistry. Characterized by the combination of hydroxyethyl and methylthio groups, it offers intriguing reactivity due to its distinctive pyrrolo[3,4-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. Common pathways include:
Formation of Pyrrolo[3,4-d]pyrimidine Core: : This step often uses cyclization reactions involving appropriate amines and aldehydes under controlled conditions, such as reflux in ethanol.
Functional Group Modifications: : Subsequent introduction of hydroxyethyl and methylthio groups, often via nucleophilic substitution or addition reactions, utilizing reagents like ethylene oxide and methyl thiol.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for scale, focusing on maximizing yield and minimizing byproducts. This involves:
Batch Processing: : Conducting reactions in large reactors under precisely monitored temperatures and pressures.
Purification: : Utilizing techniques such as crystallization, filtration, and chromatography to obtain high-purity final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents such as hydrogen peroxide or potassium permanganate, altering the hydroxyethyl group to carboxyl or aldehyde functionalities.
Reduction: : Employs agents like lithium aluminum hydride to potentially reduce the pyrrolo ring or the carbonyl groups.
Substitution: : The hydroxyethyl and methylthio groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Ethanol, acetonitrile, dichloromethane.
Major Products
Depending on reaction conditions, products can include oxidized derivatives (like aldehydes or carboxylic acids), reduced compounds, or substituted analogs with different functional groups.
Scientific Research Applications
This compound finds extensive use in multiple research domains:
Chemistry: : Studied for its unique reactivity and potential as a precursor in synthetic chemistry.
Biology: : Examined for its biological activity, including potential enzyme inhibition or interaction with biomolecules.
Medicine: : Investigated for therapeutic properties, particularly in cancer research or as a pharmacophore in drug development.
Industry: : Applied in the design of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The compound's effects are often linked to its interaction with specific molecular targets such as enzymes or receptors. Key mechanisms include:
Binding to Enzymes: : Inhibiting or modifying enzyme activity, which can disrupt biological pathways.
Signal Modulation: : Interfering with cellular signaling pathways, influencing cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
6-(2-Hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione: : Lacks the methylthio group, potentially altering its reactivity and biological activity.
6-(2-Hydroxyethyl)-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione: : Features a methyl group instead of methylthio, impacting its chemical and biological properties.
Unique Properties
The presence of the methylthio group in 6-(2-hydroxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione confers unique reactivity and potential interactions, setting it apart from similar analogs. This feature can enhance its utility in specific applications, particularly in medicinal chemistry where sulfur-containing groups often play crucial roles in drug activity and metabolism.
Properties
IUPAC Name |
6-(2-hydroxyethyl)-4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-22-10-4-2-9(3-5-10)13-12-11(16-15(21)17-13)8-18(6-7-19)14(12)20/h2-5,13,19H,6-8H2,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWPLWFBOHWIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCO)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2727935.png)
![1-(2,3-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2727937.png)

![13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2727941.png)
![1-(6-Methylpyrimidin-4-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2727942.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2727943.png)
![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2727944.png)
![2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione](/img/structure/B2727946.png)
![N-(2-methoxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2727948.png)

![2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2727953.png)


